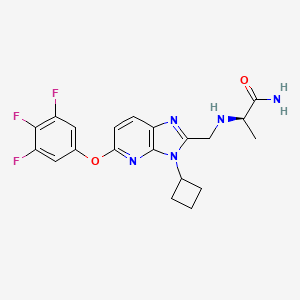
DM4-Smcc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM4-Smcc, also known as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM4, is a compound used in the development of antibody-drug conjugates (ADCs). ADCs are a class of highly potent biopharmaceutical drugs designed for targeted cancer therapy. DM4 is a derivative of maytansine, a potent microtubule-targeting agent, while Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a linker used to attach the drug to the antibody .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate involves multiple stepsThe final step involves the formation of the succinimidyl ester .
Industrial Production Methods
Industrial production of DM4-Smcc involves large-scale synthesis under controlled conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Análisis De Reacciones Químicas
Types of Reactions
DM4-Smcc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group in SMCC reacts with thiol groups on the antibody to form a stable thioether bond.
Hydrolysis: The succinimidyl ester can hydrolyze under aqueous conditions.
Common Reagents and Conditions
Solvents: Chloroform and acetonitrile are commonly used solvents in the synthesis and conjugation processes.
Reagents: Thiol-containing compounds are used for conjugation reactions.
Major Products
The major product formed from the reaction of this compound with an antibody is the antibody-drug conjugate, which consists of the antibody linked to the DM4 cytotoxic agent via the SMCC linker .
Aplicaciones Científicas De Investigación
DM4-Smcc is primarily used in the development of antibody-drug conjugates for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of DM4, allowing for targeted delivery of the drug to cancer cells while minimizing off-target effects . Research has shown that ADCs containing this compound are effective in treating various types of cancer, including breast cancer and hematological malignancies .
Mecanismo De Acción
The mechanism of action of DM4-Smcc involves the following steps:
Targeting: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis.
Release: Inside the cell, the linker is cleaved, releasing the DM4 cytotoxic agent.
Cytotoxicity: DM4 binds to tubulin, inhibiting microtubule assembly and causing cell cycle arrest and apoptosis
Comparación Con Compuestos Similares
DM4-Smcc is compared with other maytansinoid-based ADCs, such as DM1-Smcc. Both DM1 and DM4 are derivatives of maytansine, but DM4 has a thiomethyl group that enhances its cytotoxicity . Other similar compounds include:
DM1-Smcc: Another maytansinoid-based ADC with similar applications but different potency and stability.
Mertansine: A tubulin inhibitor used in ADCs for its potent cytotoxic effects.
This compound stands out due to its enhanced stability and cytotoxicity, making it a valuable component in the development of effective ADCs for cancer therapy .
Propiedades
Fórmula molecular |
C54H72ClN5O16S |
|---|---|
Peso molecular |
1114.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69) |
Clave InChI |
VYNFFBGYRBMGDS-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818534.png)

![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818545.png)
![2-(4-Bromophenyl)-N-(4-fluorobenzyl)-3-propyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B10818551.png)
![(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one](/img/structure/B10818558.png)
![[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818566.png)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818578.png)


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818602.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate](/img/structure/B10818624.png)

